4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[2-amino-3-(butylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30/h4-11H,2-3,12,23H2,1H3,(H,24,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBIJLKOMNAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with α-Diketones
The pyrrolo[2,3-b]quinoxaline scaffold is synthesized via cyclocondensation between 1,2-diaminobenzene derivatives and α-diketones. For example, reacting 3,4-diaminobenzoic acid with 2,3-butanedione under acidic conditions yields the quinoxaline intermediate. Optimization studies show that acetic acid at 80°C for 12 hours achieves 78% yield (Table 1).
Table 1: Cyclocondensation Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 12 | 78 |
| HCl | 100 | 6 | 65 |
| H2SO4 | 120 | 4 | 72 |
Palladium-Catalyzed Cross-Coupling for Functionalization
Introducing substituents at the 3-position of the quinoxaline core employs Buchwald-Hartwig amination. A mixture of Pd(OAc)₂ (10 mol%), dppf (20 mol%), and t-BuONa in toluene under microwave irradiation (150°C, 15 min) couples brominated intermediates with butylamine derivatives. This method achieves 85–90% conversion efficiency, critical for subsequent carbamoylation.
Introduction of the Butylcarbamoyl Group
Carbamoylation via Nucleophilic Acyl Substitution
The 3-position bromine atom in the pyrroloquinoxaline intermediate is replaced with butylcarbamoyl using a two-step protocol:
-
Bromine-Lithium Exchange : Treatment with n-BuLi (−78°C, THF) generates a lithiated species.
-
Reaction with Butyl Isocyanate : Quenching with butyl isocyanate at −20°C yields the carbamoylated product (62% yield).
Side Reaction Mitigation : Competing hydrolysis is suppressed by rigorous anhydrous conditions and slow addition of isocyanate.
Coupling with 4-Aminobenzoic Acid
Ullmann-Type Coupling for Aryl-Amine Bond Formation
The quinoxaline-benzoic acid linkage is forged via Ullmann coupling. A mixture of CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K3PO4 in DMF at 110°C for 24 hours couples 4-iodobenzoic acid with the aminated pyrroloquinoxaline. Yield improvements to 70% are achieved using microwave-assisted heating (150°C, 30 min).
Final Functionalization and Deprotection
Amino Group Introduction via Reductive Amination
The 2-position amino group is installed by nitration followed by hydrogenation. Nitration with HNO3/H2SO4 at 0°C introduces a nitro group, which is reduced to an amine using H2/Pd-C (1 atm, 25°C, 90% yield).
Carboxylic Acid Deprotection
If a methyl ester protecting group is used, saponification with LiOH (2M, THF/H2O, 50°C, 6h) yields the free benzoic acid (95% yield).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥98% purity. Residual palladium levels are <10 ppm (ICP-MS).
Scale-Up Considerations and Industrial Feasibility
Microwave-assisted steps reduce reaction times from hours to minutes, enhancing throughput . Solvent recovery systems for DMF and toluene improve cost-efficiency. The current optimized route achieves an overall yield of 41% from commercial starting materials.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized under mild conditions to form N-oxides or other oxygenated derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the amino group and carbamoyl moiety.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Uses reagents like alkyl halides, aryl halides, and bases under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: : Forms N-oxides or oxygenated heterocycles.
Reduction: : Leads to the formation of amines, alcohols, or reduced heterocyclic rings.
Substitution: : Produces derivatives with varying substituents on the pyrrolo[2,3-b]quinoxaline core.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry studies.
Biology
Investigated for its potential antimicrobial properties.
Studied for interactions with biological macromolecules like DNA and proteins.
Medicine
Explored for its potential as a lead compound in drug discovery.
Examined for anti-cancer, anti-inflammatory, or anti-viral activities.
Industry
Utilized in the design of novel materials with specific electronic or optical properties.
Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The compound's mechanism of action varies depending on its application. In biological contexts:
Molecular Targets: : Interacts with enzymes, receptors, or nucleic acids.
Pathways Involved: : Modulates signaling pathways, enzyme activities, or genetic expression.
Comparison with Similar Compounds
4-(2-Amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic Acid
Key Differences :
- Substituent at Position 3 : Methoxycarbonyl (-COOCH₃) replaces butylcarbamoyl (-CONHBu).
- Synthesis Status : Discontinued commercial availability (all quantities listed as "discontinued" in ), suggesting challenges in synthesis or stability .
2-({4-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzene-1-carbonyl}amino)-4-carbamoylbenzoic Acid (OFJ)
Key Differences :
- Core Structure: Pyrrolo[2,3-d]pyrimidine instead of pyrrolo[2,3-b]quinoxaline, reducing aromatic surface area.
- Functional Groups : Includes a carbamoyl (-CONH₂) group at position 4 and a pyrimidine-derived 4-oxo moiety.
- Chemical Properties : Formal charge = 0, 51 atoms, and 54 bonds (). The carbamoyl group enhances hydrogen-bonding capacity, possibly improving target binding specificity .
Implications of Structural Variations
- Bioactivity: The quinoxaline core in the target compound may facilitate π-π stacking with biological targets (e.g., DNA or kinase ATP-binding pockets), whereas the pyrimidine core in OFJ might favor interactions with folate-dependent enzymes.
- Solubility : The butylcarbamoyl group in the target compound balances lipophilicity and solubility, whereas OFJ’s carbamoyl group prioritizes solubility.
Biological Activity
4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid, a compound belonging to the class of pyrroloquinoxaline derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a pyrrolo[2,3-b]quinoxaline core with an amino group and a butylcarbamoyl substituent, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the pyrroloquinoxaline family exhibit significant anticancer activity. Research demonstrates that this compound inhibits cell proliferation in various cancer cell lines.
Table 1: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 8.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Activation of caspase pathways |
The compound's mechanism involves inducing apoptosis via mitochondrial pathways and inhibiting key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies suggest that it reduces the production of pro-inflammatory cytokines in macrophages.
Table 2: Cytokine Inhibition
| Cytokine | Concentration (µM) | % Inhibition |
|---|---|---|
| TNF-α | 5 | 75% |
| IL-6 | 5 | 60% |
| IL-1β | 5 | 70% |
The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
The biological activity of this compound can be explained through several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Cytokine Modulation : By inhibiting NF-kB activation, the compound reduces the expression of various inflammatory cytokines.
Study 1: Antitumor Efficacy in Vivo
A recent animal study evaluated the antitumor efficacy of this compound in a xenograft model using human breast cancer cells. The results showed a significant reduction in tumor volume compared to control groups, with minimal toxicity observed in normal tissues.
Study 2: Anti-inflammatory Response in Murine Models
Another study focused on the anti-inflammatory effects in murine models of arthritis. Administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.
Q & A
Basic: What are the optimal synthesis conditions for this compound, and how can yield/purity be improved?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of substituted benzaldehyde derivatives with pyrroloquinoxaline precursors under acidic catalysis (e.g., p-toluenesulfonic acid) . Key optimization strategies include:
- Temperature/Time Control : Maintaining 80–100°C for 6–12 hours during cyclization steps to ensure complete ring formation .
- Catalyst Selection : Using microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 2 hours) and improve yield by 15–20% .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .
Basic: Which spectroscopic and computational techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., butylcarbamoyl proton signals at δ 1.2–1.6 ppm; aromatic protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves 3D conformation, confirming the planar pyrroloquinoxaline core and spatial orientation of the benzoic acid moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 402.39) .
- Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer potency) across studies?
Methodological Answer:
Discrepancies often arise from assay variability. To address this:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour incubation) .
- Structural Confirmation : Verify compound purity (>98%) via HPLC to exclude batch-to-batch variability .
- Comparative SAR Studies : Test analogs (e.g., ethyl vs. butyl esters) to isolate substituent effects . For example, butylcarbamoyl enhances FGFR inhibition compared to methyl derivatives .
Advanced: What experimental designs are optimal for studying FGFR inhibition and selectivity?
Methodological Answer:
- In Vitro Kinase Assays : Use recombinant FGFR1–4 with ATP-competitive ELISA to measure IC50 values. Include controls (e.g., PD173074 as a reference inhibitor) .
- Cellular Assays : Assess proliferation in FGFR-dependent cell lines (e.g., NCI-H716 for FGFR4) vs. FGFR-independent lines (e.g., A549) to confirm target specificity .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes in the FGFR ATP-binding pocket (e.g., hydrogen bonding with Ala564) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Advanced: How can environmental stability and degradation pathways be systematically evaluated?
Methodological Answer:
- Photostability : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; monitor degradation via LC-MS to identify photoproducts (e.g., cleavage of the butylcarbamoyl group) .
- Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown over 28 days .
- Hydrolysis Studies : Test pH-dependent stability (pH 1–13) at 37°C; quantify intact compound via HPLC .
Advanced: What strategies validate the compound’s selectivity in complex biological matrices (e.g., serum)?
Methodological Answer:
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction; compare with LC-MS/MS quantification .
- Metabolite Identification : Incubate with liver microsomes (human/rat); analyze metabolites via UPLC-QTOF-MS .
- Tissue Distribution : Administer radiolabeled compound (e.g., 14C) in animal models; autoradiography tracks organ-specific accumulation .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Methodological Answer:
- Analog Synthesis : Replace the butylcarbamoyl group with ethyl, propyl, or aryl variants; assess changes in logP and solubility .
- Bioisosteric Replacement : Substitute the benzoic acid with sulfonamide or tetrazole groups to modulate acidity and membrane permeability .
- 3D-QSAR Models : Use CoMFA/CoMSIA on a library of 50+ analogs to correlate steric/electronic features with IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
